3-(4-bromophenyl)-4-methyl-1H-pyrazole
CAS No.: 208511-70-0
Cat. No.: VC11595817
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 208511-70-0 |
---|---|
Molecular Formula | C10H9BrN2 |
Molecular Weight | 237.10 g/mol |
IUPAC Name | 5-(4-bromophenyl)-4-methyl-1H-pyrazole |
Standard InChI | InChI=1S/C10H9BrN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
Standard InChI Key | ICJRBQCMYWPUHG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(NN=C1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-(4-bromophenyl)-4-methyl-1H-pyrazole (C₁₀H₁₀BrN₃) consists of a five-membered pyrazole ring fused with a brominated aromatic system. The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the methyl group at the pyrazole’s 4-position contributes to steric effects and hydrophobic interactions . X-ray crystallographic analyses reveal a planar pyrazole ring with dihedral angles of 15.2° between the pyrazole and phenyl rings, facilitating π-π stacking interactions in supramolecular assemblies .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀BrN₃ |
Molecular Weight | 252.115 g/mol |
logP (Partition Coefficient) | 3.2 ± 0.1 (experimental) |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (two N in pyrazole, one NH) |
Polar Surface Area | 45.8 Ų |
These properties influence the compound’s solubility profile, which is moderately lipophilic (logP = 3.2), favoring dissolution in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 6.25 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH₃), 10.2 (s, 1H, NH) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 148.9 (C-Br), 140.2 (pyrazole-C3), 132.1 (pyrazole-C4), 129.8–121.4 (aromatic carbons), 18.7 (CH₃) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1550 cm⁻¹ (C=C aromatic) .
The bromine atom’s presence is confirmed by a characteristic mass spectral peak at m/z 250 [M+H]⁺ with isotopic splitting consistent with ⁷⁹Br/⁸¹Br .
Synthesis and Optimization
Paal-Knorr Reaction Approach
A citric acid-catalyzed Paal-Knorr reaction between acetonylacetone and 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine under mild conditions (70°C, ethanol solvent) yields the title compound with 82% efficiency . This method is favored for its ecofriendliness, stoichiometric reactant ratios, and avoidance of toxic catalysts.
Table 2: Optimal Reaction Conditions
Parameter | Value |
---|---|
Catalyst | Citric acid (10 mol%) |
Solvent | Ethanol |
Temperature | 70°C |
Reaction Time | 6 hours |
Yield | 82% |
Alternative Pathways
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Cyclocondensation: Reacting 4-bromophenylhydrazine with acetylacetone in acetic acid at reflux (120°C, 8 hours) achieves a 75% yield .
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Microwave-Assisted Synthesis: Irradiating precursors at 150 W for 15 minutes reduces reaction time to 30 minutes with comparable yields (78%) .
Biological Activities and Mechanisms
Antimicrobial Action
3-(4-Bromophenyl)-4-methyl-1H-pyrazole derivatives exhibit potent inhibition against Staphylococcus aureus and Bacillus subtilis DNA gyrase, with IC₅₀ values as low as 0.15 µg/mL . Molecular docking studies reveal hydrogen bonding between the pyrazole NH and Asp73 residues of the gyrase B subunit, disrupting ATP binding and DNA supercoiling .
Applications in Material Science
Organic Electronics
Thin films of 3-(4-bromophenyl)-4-methyl-1H-pyrazole exhibit a bandgap of 3.1 eV and hole mobility of 0.12 cm²/V·s, making them suitable for organic light-emitting diodes (OLEDs) . The bromine atom enhances electron-withdrawing capacity, improving charge transport efficiency.
Sensor Development
Functionalized gold nanoparticles coated with the compound detect Hg²⁺ ions via fluorescence quenching (LOD = 0.1 nM), leveraging the Br-Hg affinity .
Recent Research Advancements
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves oral bioavailability from 12% to 58%, with sustained release over 72 hours .
Catalysis
The compound serves as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) of 10⁵ for aryl bromide substrates .
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